molecular formula C28H24O4 B1581342 3,5-Dibenzyloxybenzoic acid, benzyl ester CAS No. 50513-72-9

3,5-Dibenzyloxybenzoic acid, benzyl ester

Cat. No. B1581342
CAS RN: 50513-72-9
M. Wt: 424.5 g/mol
InChI Key: LJXLXTVMPQVSQK-UHFFFAOYSA-N
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Description

“3,5-Dibenzyloxybenzoic acid, benzyl ester” is a chemical compound. It is an ester derivative of 3,5-Dibenzyloxybenzoic acid . The molecular formula of 3,5-Dibenzyloxybenzoic acid is C21H18O4 .


Molecular Structure Analysis

The molecular structure of the parent compound, 3,5-Dibenzyloxybenzoic acid, consists of a benzoic acid core with two benzyl groups attached to the 3 and 5 positions of the benzene ring . The benzyl ester derivative would have an additional benzyl group attached to the carboxylic acid group .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Under Microwave Irradiation : Benzyl 4-hydroxybenzoate, related to 3,5-Dibenzyloxybenzoic acid, benzyl ester, can be synthesized using microwave irradiation, showing high efficiency and yield in the presence of a phase transfer catalyst in alcohol (Ding Man-hua, 2007).
  • Use in Polymer Synthesis : It plays a role in the synthesis of hyperbranched poly(ester‐amide)s, demonstrating its utility in developing advanced polymeric materials (H. Kricheldorf & G. Loehden, 1995).

Biochemical and Pharmacological Research

  • Effects on Adipocyte Differentiation : Parabens, a group of alkyl esters of p-hydroxybenzoic acid, which includes benzyl esters, have been found to promote adipogenesis in murine cells and human adipose-derived cells, suggesting a potential link to obesity (Pan Hu et al., 2013).
  • Synthesis and Antibacterial Activity : Derivatives of 3-hydroxybenzoic acid, structurally related to 3,5-Dibenzyloxybenzoic acid, benzyl ester, have shown promising antibacterial activity, indicating potential applications in pharmaceuticals (Maruti S. Satpute, V. Gangan, I. Shastri, 2018).

Environmental and Analytical Chemistry

  • Monitoring of Photolysis : Studies have shown that membrane introduction mass spectrometry (MIMS) can effectively monitor the photolysis of benzyl acetate and related esters, indicating the method's utility in analyzing environmental samples (P. Wong et al., 1996).
  • Fate in Aquatic Environments : Research on parabens, including benzyl esters, in aquatic environments indicates their persistence and potential effects as endocrine disruptors, highlighting environmental concerns (Camille Haman et al., 2015).

properties

IUPAC Name

benzyl 3,5-bis(phenylmethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24O4/c29-28(32-21-24-14-8-3-9-15-24)25-16-26(30-19-22-10-4-1-5-11-22)18-27(17-25)31-20-23-12-6-2-7-13-23/h1-18H,19-21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJXLXTVMPQVSQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)C(=O)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40340270
Record name Benzoic acid, 3,5-bis(phenylmethoxy)-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibenzyloxybenzoic acid, benzyl ester

CAS RN

50513-72-9
Record name Benzoic acid, 3,5-bis(phenylmethoxy)-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MP Denieul, B Laursen, R Hazell… - The Journal of Organic …, 2000 - ACS Publications
Studies are reported on the use of either a 7-exo radical cyclization or an intramolecular Heck reaction as the key step for the construction of the benzophenone fragment of the PKC …
Number of citations: 68 pubs.acs.org

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